

# PFI-1: A Technical Guide to a Selective BET Bromodomain Inhibitor

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## Compound of Interest

Compound Name: *Pfi-1*

Cat. No.: *B612194*

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## Abstract

**PFI-1** is a potent and selective chemical probe for the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant inhibitory activity against BRD2 and BRD4.<sup>[1][2]</sup> As a member of the quinazoline class of compounds, **PFI-1** competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and modulating gene expression. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for **PFI-1**, intended to support its application in epigenetic research and drug discovery.

## Chemical Structure and Properties

**PFI-1**, with the IUPAC name 2-methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide, is a small molecule inhibitor of the BET family of bromodomains.<sup>[1][3]</sup> Its core structure features a quinazolinone moiety linked to a methoxybenzenesulfonamide group.

Table 1: Chemical Identifiers and Properties of **PFI-1**

Property	Value	Reference
IUPAC Name	2-methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide	[1][3]
CAS Number	1403764-72-6	[1][3]
PubChem CID	71271629	[4][5]
Molecular Formula	C <sub>16</sub> H <sub>17</sub> N <sub>3</sub> O <sub>4</sub> S	[1]
Molecular Weight	347.39 g/mol	[3][6]
Appearance	White to beige powder	[7]
Solubility	Soluble in DMSO (up to 50 mM) and DMF (12 mg/ml).[1][6]	[1][6]
SMILES	<chem>CN1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O</chem>	[8]
InChI	InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20)	[1]

## Biological Activity and Mechanism of Action

**PFI-1** is a selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[5] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters.[1] By mimicking the binding of acetylated lysines, **PFI-1** competitively inhibits the interaction between BET proteins and chromatin, leading to the displacement of these transcriptional regulators and subsequent modulation of gene expression.[6]

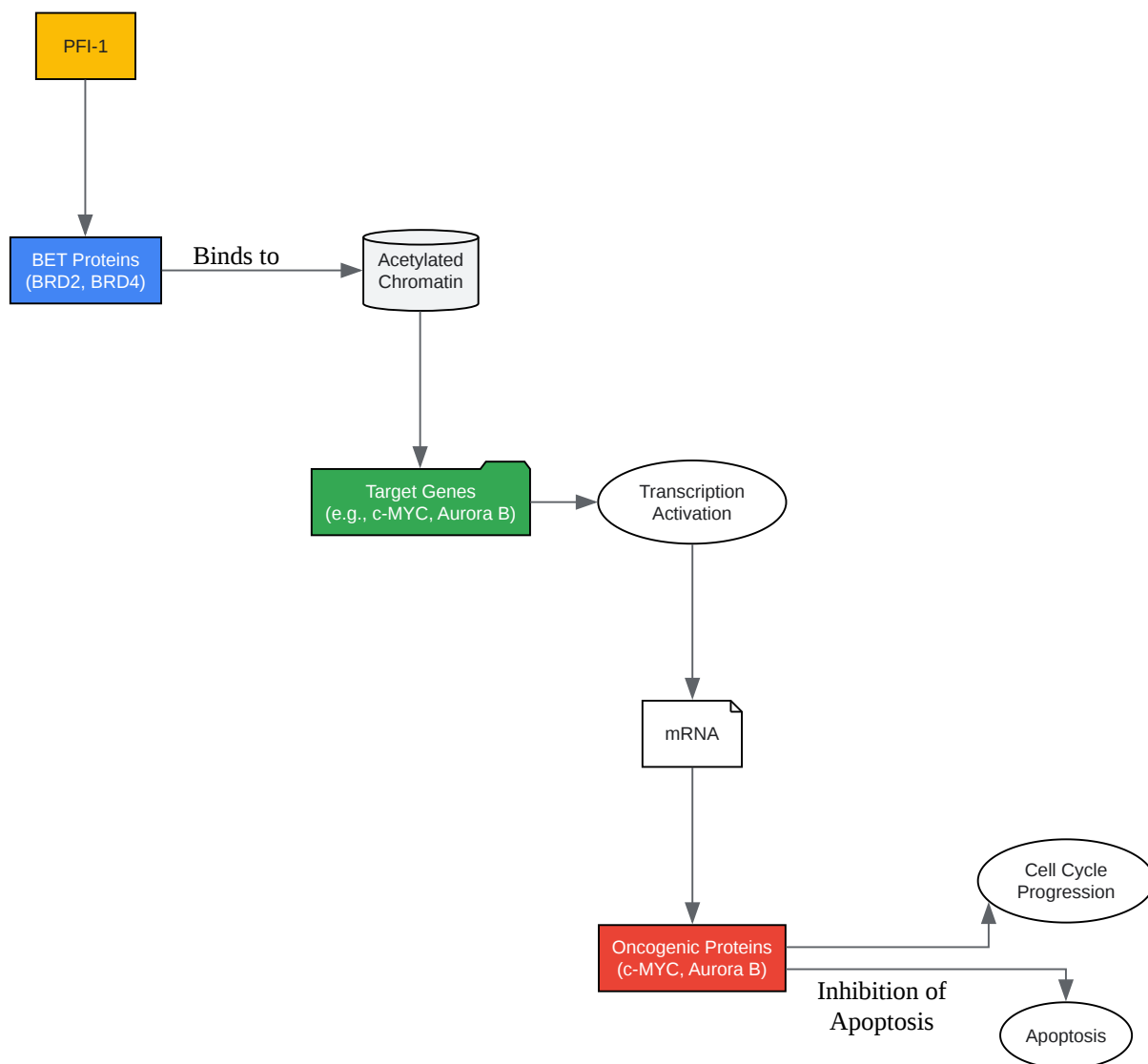
Table 2: In Vitro Inhibitory Activity of **PFI-1**

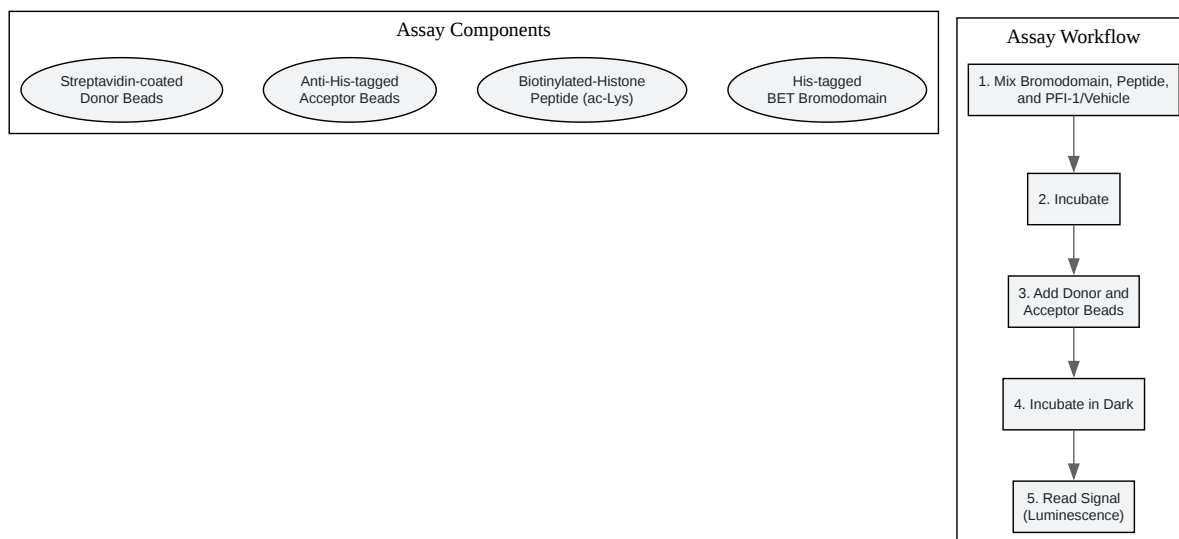
Target	Assay	IC <sub>50</sub> / K <sub>a</sub>	Reference
BRD2 (BD2)	AlphaScreen	98 nM	[1][6]
BRD4 (BD1)	AlphaScreen	220 nM	[1][6][8]
BRD4 (BD1)	Isothermal Titration Calorimetry (ITC)	47.4 nM (K <sub>a</sub> )	[6]
BRD4 (BD2)	Isothermal Titration Calorimetry (ITC)	194.9 nM (K <sub>a</sub> )	[6]

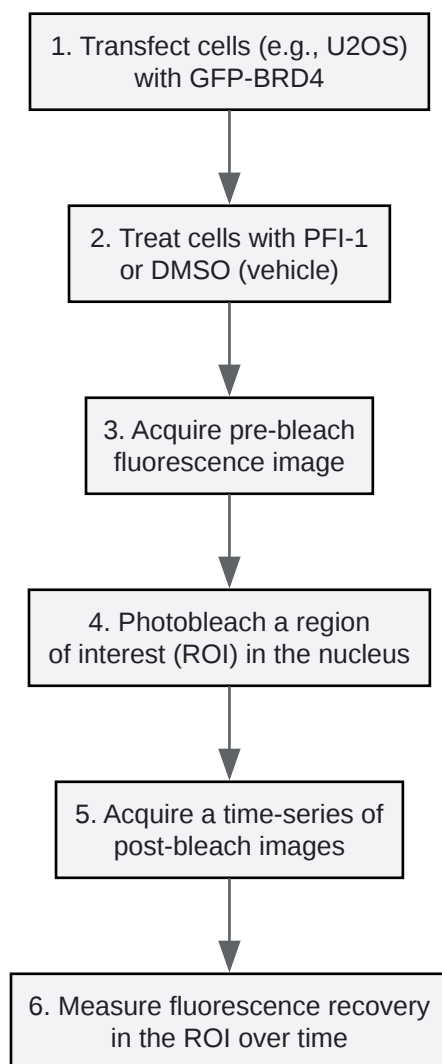
The inhibition of BET bromodomains by **PFI-1** has been shown to have significant downstream cellular effects, including the induction of G1 cell cycle arrest and apoptosis in sensitive cancer cell lines.[3][6] This is primarily achieved through the downregulation of key oncogenes, most notably c-MYC.[9] Furthermore, **PFI-1** has been observed to downregulate the expression of Aurora B kinase, a critical regulator of mitosis.[3]

## Signaling Pathways

The primary mechanism of action of **PFI-1** involves the disruption of BET protein-mediated gene transcription. This leads to the altered expression of a variety of genes, with the c-MYC oncogene being a key downstream target.







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